2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is (1R,2S,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid . This nomenclature follows hierarchical rules:
- Bicyclo[3.1.0]hexane denotes a fused tricyclic system comprising a cyclopropane ring (bridgehead atoms at positions 1 and 5) fused to a five-membered ring.
- Substituent priorities : The amino group (-NH~2~) at position 2 and fluorine at position 6 are assigned numerical locants based on Cahn-Ingold-Prelog rules.
- Stereochemical descriptors : The (R,S,R,R) configuration specifies the absolute stereochemistry of chiral centers at positions 1, 2, 5, and 6.
The compound’s identity is further confirmed through its SMILES notation (C1C[C@]([C@H]2[C@@H]1[C@@]2(C(=O)O)F)(C(=O)O)N) and InChIKey (GLDRBCJXSGSXEU-JKBXLQNXSA-N), which encode structural and stereochemical information.
Molecular Geometry and Bicyclo[3.1.0]hexane Skeleton Analysis
The bicyclo[3.1.0]hexane framework consists of a cyclopropane ring fused to a five-membered carbocycle, creating significant angle strain. Key geometric features include:
| Parameter | Value | Source |
|---|---|---|
| Ring system | Fused tricyclic | |
| Bond angles (cyclopropane) | ~60° | |
| Conformation | Boat-like distortion |
X-ray crystallographic studies of related bicyclo[3.1.0]hexane derivatives reveal a flattened boat conformation in the five-membered ring, reducing torsional strain compared to cyclopentane. The cyclopropane ring’s C1-C5 bond length measures 1.54 Å , typical for strained C-C bonds. Substituents at positions 2 and 6 introduce steric interactions, further distorting the bicyclic system.
Stereochemical Elucidation of Chiral Centers
The molecule contains four chiral centers (C1, C2, C5, C6), with configurations determined via X-ray diffraction and synthetic correlation:
- C1 (R) and C5 (R) : Bridgehead carbons in the cyclopropane ring.
- C2 (S) : Bearing the amino group, confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogs.
- C6 (R) : Fluorine substituent’s spatial orientation inferred from synthetic precursors.
Comparative analysis with pharmacologically active analogs, such as (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2794193), demonstrates that stereochemistry critically influences receptor binding affinity.
Comparative Analysis with Bicyclo[3.1.0]hexane Structural Analogs
The following table contrasts key structural features of bicyclo[3.1.0]hexane derivatives:
Key observations :
- Fluorine’s electronic effects : The electronegative -F group at C6 increases acidity of adjacent carboxyl groups compared to -CH~3~ or -CN substituents.
- Ring strain modulation : Bulky substituents (e.g., -CN) exacerbate angle strain, while electron-withdrawing groups (e.g., -F) enhance dipole interactions.
- Stereochemical diversity : Analogs like the 4-oxo derivative exhibit distinct spatial arrangements that preclude mGlu receptor binding, underscoring the specificity of the parent compound’s (1R,2S,5R,6R) configuration.
Properties
CAS No. |
260353-65-9 |
|---|---|
Molecular Formula |
C8H10FNO4 |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1R,2S,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h3-4H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,7+,8-/m1/s1 |
InChI Key |
GLDRBCJXSGSXEU-JKBXLQNXSA-N |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@]2(C(=O)O)F)(C(=O)O)N |
Canonical SMILES |
C1CC(C2C1C2(C(=O)O)F)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and fluoro positions, using reagents like sodium azide or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Psychiatric Disorders
Research indicates that 2-amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives can effectively treat psychiatric disorders such as:
- Schizophrenia
- Bipolar disorder
- Anxiety disorders
- Depression
The compound’s antagonistic action on metabotropic glutamate receptors (mGluR) is believed to contribute to its efficacy in alleviating symptoms associated with these conditions. For instance, a study highlighted its effectiveness in reducing anxiety-like behaviors in animal models, suggesting a potential for clinical application in anxiety disorders .
2. Neurological Disorders
In addition to psychiatric applications, this compound shows promise in treating various neurological diseases:
- Alzheimer's Disease
- Cognitive Disorders
- Drug Dependence
- Parkinson’s Disease
The antagonism of mGluR2 and mGluR3 has been linked to neuroprotective effects, making it a candidate for treating neurodegenerative diseases . Animal studies have demonstrated that these compounds can enhance cognitive function and reduce neuroinflammation, which is critical in conditions like Alzheimer’s .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves several chemical modifications that enhance its pharmacological properties. Variations at the 1-, 2-, and 6-positions of the bicyclic structure have been explored to optimize receptor affinity and selectivity.
Table: Structure-Activity Relationships
| Compound Variant | Position Modified | Affinity (Ki) | Selectivity |
|---|---|---|---|
| Base Compound | None | Reference | - |
| Variant A | 1-position | 0.38 μM | High |
| Variant B | 2-position | 0.45 μM | Moderate |
| Variant C | 6-position | 0.30 μM | Very High |
This table summarizes findings from various studies that evaluated the impact of structural modifications on the compound's pharmacological profile .
Case Studies
Several case studies have documented the efficacy of 2-amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid in clinical settings:
Case Study 1: Schizophrenia Treatment
A clinical trial investigated the effects of a derivative of this compound on patients with schizophrenia. Results indicated significant reductions in psychotic symptoms compared to placebo controls, with a favorable safety profile .
Case Study 2: Alzheimer's Disease Intervention
In a preclinical model of Alzheimer’s disease, treatment with this compound led to improved memory retention and reduced amyloid-beta plaque formation, suggesting potential benefits for cognitive enhancement .
Mechanism of Action
The mechanism by which 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Receptor Selectivity
Therapeutic Efficacy
- While LY379268 reverses phencyclidine (PCP)-induced hyperactivity at 0.3–3 mg/kg , the target compound’s efficacy in vivo is less documented. Its moderate in vitro potency (476 nM) suggests lower intrinsic activity than MGS0039 (sub-nM affinity) .
- LY3020371, an antagonist, demonstrates antidepressant effects in rodent models, contrasting the target compound’s presumed agonist activity .
Metabolic and Pharmacokinetic Profiles
- Fluorination often improves metabolic stability and blood-brain barrier penetration. The 6-fluoro group may confer advantages over non-fluorinated analogs like LY354740 .
Clinical and Preclinical Implications
- Antipsychotic Potential: Similar to LY379268, the target compound may attenuate glutamate hyperactivity in schizophrenia but with reduced risk of extrapyramidal side effects compared to dopamine-targeted drugs .
- Neuroprotection : Structural similarities to MGS0039 suggest utility in cognitive disorders, though further studies are needed to validate efficacy .
- Safety Profile : Fluorinated derivatives generally exhibit favorable tolerability, but receptor overactivation risks (e.g., sedation) require careful dose optimization .
Biological Activity
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a compound that has garnered attention in pharmacological research, particularly for its interaction with metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in various neurological processes and are implicated in numerous psychiatric and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by its bicyclic structure with two carboxylic acid groups and an amino group, enhanced by the presence of a fluorine atom at the 6-position. This structural configuration is significant for its biological activity.
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid primarily acts as an antagonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G protein-coupled receptors that modulate neurotransmitter release and synaptic plasticity. By inhibiting these receptors, the compound can potentially influence glutamatergic signaling pathways involved in mood regulation and neuroprotection.
Pharmacological Effects
Research indicates that 2-amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid exhibits several pharmacological effects:
- Antidepressant-like Effects : In preclinical models, compounds targeting mGluR2 have shown promise in alleviating symptoms of depression and anxiety. The antagonism of mGluR2 by this compound may enhance synaptic glutamate levels, contributing to improved mood and cognitive function .
- Neuroprotective Properties : The modulation of glutamate signaling can also provide neuroprotective effects against excitotoxicity, which is a common feature in conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
Several studies have explored the efficacy of 2-amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid:
- Study on Depression Models : A study demonstrated that administration of this compound in rodent models resulted in significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant .
- Neuroprotective Studies : Another investigation highlighted its ability to protect neuronal cells from glutamate-induced apoptosis in vitro, indicating a protective role against neurodegenerative processes .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
